Ilorasertib

Übersicht

Beschreibung

Ilorasertib is a novel ATP-competitive multitargeted kinase inhibitor of Aurora kinases (A, B, C), as well as all known members of the VEGF/PDGF and Src families of tyrosine kinases .

Molecular Structure Analysis

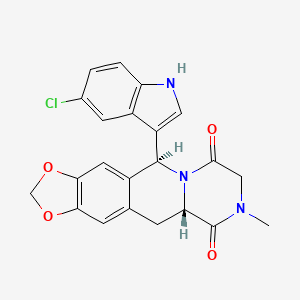

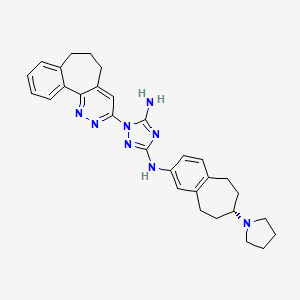

Ilorasertib belongs to the class of organic compounds known as pyrazolylpyridines. These are compounds containing a pyrazolylpyridine skeleton, which consists of a pyrazole linked (not fused) to a pyridine by a bond .

Chemical Reactions Analysis

Ilorasertib is an ATP-competitive pan-Aurora inhibitor that displays potent inhibition of Auroras A, B, and C . It also suppresses RET tyrosine kinase, PDGFRβ, and Flt1 .

Physical And Chemical Properties Analysis

Ilorasertib has a molecular weight of 488.54 and a chemical formula of C25H21FN6O2S .

Wissenschaftliche Forschungsanwendungen

Treatment of Hematologic Malignancies

Ilorasertib has been used in the treatment of various hematologic malignancies. It has shown activity in preclinical models of these diseases, indicating that pan-Aurora kinase and multiple kinase inhibition may have preferential antileukemic activity . A phase 1 trial determined the safety, pharmacokinetics, and preliminary antitumor activity of Ilorasertib alone or combined with azacitidine in advanced hematologic malignancies .

Inhibition of Aurora Kinase

Ilorasertib is a novel inhibitor of Aurora kinase . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. By inhibiting these kinases, Ilorasertib can interfere with cell division and growth, making it a potential therapeutic agent for various cancers .

Inhibition of VEGF Receptors

Ilorasertib also inhibits vascular endothelial growth factor (VEGF) receptors . VEGF receptors are involved in angiogenesis, the process of new blood vessel formation. By inhibiting these receptors, Ilorasertib can potentially starve tumors of their blood supply, slowing their growth .

Inhibition of Platelet-Derived Growth Factor Receptors

Another target of Ilorasertib is the platelet-derived growth factor receptors . These receptors play a role in cell growth and division, and their inhibition can help to control the growth of cancer cells .

Inhibition of Src Family Tyrosine Kinases

Ilorasertib inhibits the Src families of tyrosine kinases . These kinases are involved in many cellular processes, including cell division, survival, migration, and invasion. Their inhibition can therefore have a broad impact on tumor growth and progression .

Treatment of CDKN2A-Deficient Cancer

Ilorasertib has been studied for its potential to control CDKN2A-deficient cancer . CDKN2A deficiency is a type of mutation that can lead to uncontrolled cell growth. By targeting this mutation, Ilorasertib may offer a new therapeutic approach for treating cancers with this genetic change .

Wirkmechanismus

Target of Action

Ilorasertib, also known as ABT-348, is a potent, orally active, and ATP-competitive inhibitor . It primarily targets the Aurora kinases (A, B, and C), VEGF receptors, PDGF receptors, and the Src families of tyrosine kinases . Aurora kinases are key regulators of mitosis and meiosis . VEGF and PDGF receptors are involved in angiogenesis and cell growth, respectively. The Src family of tyrosine kinases plays a role in cell proliferation, survival, and differentiation .

Mode of Action

Ilorasertib inhibits its targets by mimicking ATP, the energy currency of the cell . It shows in vitro potency against a panel of cancer-related kinases, with greater potency for inhibiting binding and cellular autophosphorylation of Aurora B and C . As with inhibition of Aurora kinase activity, inhibition of VEGFR/PDGFR kinases in biochemical assays correlated with inhibition of cellular autophosphorylation of targeted kinases for VEGFR2, FLT-3, CSF-1R, c-KIT, and PDGFR-α and PDGFR-β .

Biochemical Pathways

The inhibition of Aurora kinases by Ilorasertib affects the mitotic and meiotic processes, disrupting cell division . The inhibition of VEGF and PDGF receptors can lead to reduced angiogenesis and cell growth, respectively . By inhibiting the Src family of tyrosine kinases, Ilorasertib can affect cell proliferation, survival, and differentiation .

Pharmacokinetics

The pharmacokinetics of Ilorasertib appear to be dose-proportional, with a half-life of approximately 15 hours . There is no interaction reported with azacitidine, a commonly used drug in the treatment of myelodysplastic syndromes .

Result of Action

Ilorasertib has demonstrated clinical responses in patients with acute myelogenous leukemia (AML), indicating its potential antileukemic activity . It inhibits biomarkers for Aurora kinase and VEGF receptors . The inhibition of these targets can lead to disrupted cell division, reduced angiogenesis, and altered cell growth, proliferation, survival, and differentiation .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHKIQPVPYJNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153718 | |

| Record name | Ilorasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ilorasertib | |

CAS RN |

1227939-82-3 | |

| Record name | Ilorasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilorasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilorasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILORASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What are the primary molecular targets of Ilorasertib and how does its interaction with these targets lead to potential anti-cancer effects?

A1: Ilorasertib functions as a potent inhibitor of multiple kinases, primarily targeting Aurora kinases A, B, and C, as well as vascular endothelial growth factor receptors (VEGFRs) []. These kinases play crucial roles in various cellular processes, including cell cycle regulation (Aurora kinases) and angiogenesis (VEGFRs). By inhibiting Aurora kinases, Ilorasertib can disrupt the formation of the mitotic spindle and chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis in tumor cells []. Additionally, inhibiting VEGFRs can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting tumor growth and progression [].

Q2: How was the pharmacodynamic activity of Ilorasertib assessed in preclinical and clinical settings, and what were the key findings?

A2: Researchers investigated the pharmacodynamics of Ilorasertib by measuring changes in specific biomarkers following treatment [, ]. In a Phase 1 dose-escalation study, pharmacodynamic assessments included evaluating changes in diastolic blood pressure (ΔDBP), changes in plasma placental growth factor levels (ΔPlGF), and changes in the percentage of phosphorylated histone H3 (Δ%pHH3) in skin biopsies []. These biomarkers were chosen based on their association with the activity of Ilorasertib's target kinases. Significant correlations were observed between Ilorasertib exposure and changes in these pharmacodynamic biomarkers, supporting the on-target activity of the drug in patients [, ].

Q3: What is the rationale for investigating Ilorasertib specifically in patients with CDKN2A-deficient tumors, and what were the preliminary findings from this research?

A3: CDKN2A is a tumor suppressor gene that plays a crucial role in cell cycle regulation. Tumors with CDKN2A deficiency may exhibit increased sensitivity to Aurora kinase inhibitors like Ilorasertib due to their reliance on alternative cell cycle control mechanisms. In a study involving patients with solid tumors harboring confirmed CDKN2A disruption, Ilorasertib demonstrated promising antitumor activity []. Researchers observed changes in individual tumor lesion volumes after treatment, suggesting a potential therapeutic benefit in this specific patient population [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)